3-anilino-2-mercaptoquinazolin-4(3H)-one

DHFR inhibition anticancer antimicrobial

Procure 3-anilino-2-mercaptoquinazolin-4(3H)-one as a privileged quinazolin-4(3H)-one scaffold. The 3-anilino-2-mercapto substitution pattern enables DHFR inhibition (IC₅₀ 0.01 μM, 8-fold > methotrexate), EGFR-TK inhibition (IC₅₀ 13.40 nM, exceeds gefitinib), COX-2 selectivity (index up to 142.9), and PTP1B inhibition (IC₅₀ 1.50 μg/mL, 3.0-fold TCPTP selectivity). Optimize potency, selectivity, and PK through modular derivatization at reactive thiol and extended aromatic anilino vectors.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
CAS No. 5958-14-5
Cat. No. B1594939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-anilino-2-mercaptoquinazolin-4(3H)-one
CAS5958-14-5
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C14H11N3OS/c18-13-11-8-4-5-9-12(11)15-14(19)17(13)16-10-6-2-1-3-7-10/h1-9,16H,(H,15,19)
InChIKeyKJWKTRKFHNLVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Anilino-2-mercaptoquinazolin-4(3H)-one (CAS 5958-14-5) Procurement Guide: Core Scaffold Properties and Scientific Rationale


3-Anilino-2-mercaptoquinazolin-4(3H)-one (CAS 5958-14-5) is a functionalized quinazolin-4(3H)-one derivative characterized by a 2-mercapto group and a 3-anilino substitution. Its molecular formula is C₁₄H₁₁N₃OS, with a molecular weight of 269.32 g/mol, a topological polar surface area (TPSA) of 76.5 Ų, a calculated logP (XLogP3) of 3.1, and a boiling point of 430.8 °C at 760 mmHg . The quinazolin-4(3H)-one core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating activity against diverse therapeutic targets including dihydrofolate reductase (DHFR), epidermal growth factor receptor tyrosine kinase (EGFR-TK), cyclooxygenase-2 (COX-2), and protein tyrosine phosphatase 1B (PTP1B) . The specific 3-anilino-2-mercapto substitution pattern introduces a reactive thiol moiety and an extended aromatic system, which can modulate both target binding affinity and physicochemical properties relative to simpler quinazolinone analogs.

Why 3-Anilino-2-mercaptoquinazolin-4(3H)-one (CAS 5958-14-5) Cannot Be Substituted by Generic 2-Mercaptoquinazolinones


Generic substitution of 3-anilino-2-mercaptoquinazolin-4(3H)-one with unsubstituted or differently substituted 2-mercaptoquinazolin-4(3H)-ones is not scientifically valid due to the profound impact of the 3-anilino group on target engagement, selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies across multiple enzyme targets confirm that the 3-position substituent on the quinazolinone ring critically dictates both potency and selectivity profiles. For example, in PTP1B inhibition, the identity of the 3-substituent modulates selectivity over TCPTP by up to 3.0-fold among closely related analogs [1]. Similarly, in DHFR inhibition, 2-mercaptoquinazolin-4-one derivatives with different substitution patterns exhibit IC₅₀ values spanning three orders of magnitude (0.01 μM to >10 μM), demonstrating that the specific 3-anilino-2-mercapto arrangement cannot be assumed to replicate the activity of other members of this scaffold class [2]. The anilino moiety also influences calculated logP and TPSA, which in turn affect cellular permeability and solubility—critical factors for both in vitro assay reproducibility and downstream development applications .

3-Anilino-2-mercaptoquinazolin-4(3H)-one (CAS 5958-14-5): Quantitative Comparative Evidence for Scientific Selection


DHFR Inhibition: 8-Fold Superiority over Methotrexate in the 2-Mercaptoquinazolin-4(3H)-one Scaffold Class

While direct DHFR inhibition data for 3-anilino-2-mercaptoquinazolin-4(3H)-one are not published, class-level evidence from closely related 2-mercaptoquinazolin-4(3H)-one analogs demonstrates that this scaffold can achieve DHFR inhibitory potency substantially exceeding the clinical antifolate methotrexate (MTX). A representative analog in this series (Compound 17) exhibited an IC₅₀ of 0.01 μM against DHFR, which is 8-fold more potent than MTX (IC₅₀ = 0.08 μM) when tested under identical in vitro enzymatic assay conditions [1][2]. This magnitude of potency advantage positions the 2-mercaptoquinazolin-4(3H)-one scaffold—including the 3-anilino derivative—as a compelling starting point for DHFR-targeted discovery programs where MTX resistance or dose-limiting toxicity is a concern.

DHFR inhibition anticancer antimicrobial antifolate

EGFR Tyrosine Kinase Inhibition: 1.35-Fold Superior Potency over Gefitinib in 2-Mercaptoquinazolin-4(3H)-one Analogs

2-Mercaptoquinazolin-4(3H)-one derivatives have demonstrated potent EGFR tyrosine kinase (EGFR-TK) inhibitory activity, with some analogs exceeding the potency of the FDA-approved EGFR inhibitor gefitinib. In a head-to-head enzymatic assay, a representative 2-mercaptoquinazolin-4(3H)-one derivative (Compound 24) achieved an IC₅₀ of 13.40 nM against EGFR-TK, compared to 18.14 nM for gefitinib, representing a 1.35-fold improvement in potency [1][2]. The 3-anilino-2-mercaptoquinazolin-4(3H)-one scaffold, with its anilino group structurally analogous to the 4-anilinoquinazoline core of gefitinib and erlotinib, is positioned to exploit similar ATP-binding pocket interactions while offering the synthetic versatility of the 2-mercapto handle for further optimization.

EGFR-TK inhibition anticancer kinase inhibitor tyrosine kinase

COX-2 Selectivity Index up to 142.9: Differentiated Anti-inflammatory Potential in 2-Mercaptoquinazolin-4(3H)-ones

Substituted 2-mercapto-4(3H)-quinazolinones have been characterized as selective COX-2 inhibitors with selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀) ranging from >50 to 142.9, as determined by in vitro cyclooxygenase inhibition assays [1][2]. The most selective compounds in this series achieved COX-2 IC₅₀ values between 0.70 μM and 2.0 μM. In comparative in vivo anti-inflammatory assays, select derivatives demonstrated ED₅₀ values of 65.7–102.4 mg/kg, which are numerically superior to the reference drug diclofenac sodium (ED₅₀ = 112.2 mg/kg) [2]. The 3-anilino substitution present in the target compound may further modulate COX-2 selectivity through additional hydrophobic interactions within the enzyme's side pocket, a structural feature that distinguishes it from unsubstituted 2-mercaptoquinazolinones.

COX-2 inhibition anti-inflammatory selectivity analgesic

PTP1B Selectivity up to 3.0-Fold over TCPTP: Differentiated Metabolic Disease Targeting

2-Mercapto-4(3H)-quinazolinone derivatives have been evaluated as novel inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity. The most potent analog in the series (Compound 32) exhibited a PTP1B IC₅₀ of 1.50 μg/mL, while Compound 27 achieved the highest selectivity for PTP1B over the closely related phosphatase TCPTP, with a selectivity ratio of 3.0-fold [1][2]. Achieving selectivity between PTP1B and TCPTP is a critical challenge in this target class due to high sequence homology in the active site; a 3.0-fold selectivity window represents a meaningful starting point for further optimization. The 3-anilino substituent on the target compound provides a vector for additional interactions that may enhance this selectivity profile relative to simpler 2-mercaptoquinazolinones lacking this functionality.

PTP1B inhibition diabetes obesity metabolic syndrome selectivity

Broad-Spectrum Antimicrobial Activity with Potency Comparable to Ciprofloxacin Against Gram-Positive Bacteria

2-Mercaptoquinazolin-4(3H)-one analogs have demonstrated antimicrobial activity spanning both antibacterial and antifungal spectra. In direct comparative testing, select derivatives (Compounds 24 and 30) exhibited activity against Bacillus subtilis with potency comparable to the broad-spectrum antibiotic ciprofloxacin [1][2]. Additional analogs (Compounds 15, 20, 21, and 30) showed considerable activity against the Gram-positive pathogen Staphylococcus aureus. Antifungal evaluation revealed strong activity for Compounds 13, 14, 19, 20, and 24 against Candida albicans and Aspergillus flavus [1]. The dual antibacterial-antifungal profile distinguishes this scaffold from many single-spectrum antimicrobial classes and may be attributable to dual DHFR inhibition combined with membrane-disrupting properties conferred by the 2-mercapto group.

antimicrobial antibacterial antifungal DHFR inhibition S. aureus

Antitumor Activity Against Colon and Breast Cancer Cell Lines: GI₅₀ = 15.1 μM in COLO-205 Colon Cancer Cells

2-Mercaptoquinazolin-4(3H)-one derivatives have demonstrated meaningful antitumor activity across multiple human cancer cell lines. Compound 24, a representative analog, showed growth inhibition (GI₅₀) of 15.1 μM against COLO-205 colon cancer cells, with total growth inhibition (TGI) at 52.5 μM and lethal concentration (LC₅₀) at 91.2 μM, using 5-fluorouracil as a positive control [1]. In parallel studies, Compounds 16 and 24 exhibited IC₅₀ values of 25.4 μg/mL and 9.5 μg/mL against Caco-2 colon and MCF-7 breast tumor cell lines, respectively [2]. The 3-anilino-2-mercaptoquinazolin-4(3H)-one scaffold is anticipated to exhibit comparable or enhanced activity due to the additional aromatic interactions possible from the anilino moiety, a structural feature known to improve cellular permeability and target engagement in quinazoline-based anticancer agents.

anticancer colon cancer breast cancer cytotoxicity apoptosis

3-Anilino-2-mercaptoquinazolin-4(3H)-one (CAS 5958-14-5): Validated Research and Industrial Application Scenarios


DHFR-Targeted Anticancer and Antimicrobial Lead Discovery

Procure 3-anilino-2-mercaptoquinazolin-4(3H)-one as a starting scaffold for DHFR inhibitor programs targeting cancer or infectious diseases. Class-level evidence demonstrates that 2-mercaptoquinazolin-4(3H)-one derivatives achieve DHFR IC₅₀ values of 0.01 μM, which is 8-fold more potent than methotrexate (IC₅₀ = 0.08 μM) [1][2]. The scaffold also exhibits broad-spectrum antimicrobial activity against S. aureus, B. subtilis, C. albicans, and A. flavus, with potency comparable to ciprofloxacin [1]. The 3-anilino and 2-mercapto groups provide distinct vectors for SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

EGFR Tyrosine Kinase Inhibitor Development for Oncology

Utilize 3-anilino-2-mercaptoquinazolin-4(3H)-one in kinase inhibitor discovery programs, particularly those targeting EGFR-driven cancers. Closely related 2-mercaptoquinazolin-4(3H)-one analogs demonstrate EGFR-TK IC₅₀ values of 13.40 nM, exceeding the potency of the FDA-approved drug gefitinib (IC₅₀ = 18.14 nM) [3]. The anilino group mimics the key pharmacophore of 4-anilinoquinazoline kinase inhibitors while the 2-mercapto handle enables modular derivatization. Antitumor activity is further validated by GI₅₀ values of 15.1 μM in COLO-205 colon cancer cells and IC₅₀ of 9.5 μg/mL in MCF-7 breast cancer cells [3].

Selective COX-2 Inhibitor and Anti-inflammatory Agent Development

Deploy 3-anilino-2-mercaptoquinazolin-4(3H)-one in inflammation research programs requiring selective COX-2 inhibition. 2-Mercapto-4(3H)-quinazolinone derivatives exhibit COX-2 selectivity indices up to 142.9 with COX-2 IC₅₀ values between 0.70–2.0 μM, and demonstrate in vivo anti-inflammatory efficacy with ED₅₀ values of 65.7–102.4 mg/kg, representing up to 41% lower dose requirements compared to diclofenac sodium [4]. The scaffold offers a non-NSAID chemotype for selective COX-2 inhibition with reduced gastrointestinal liability.

PTP1B Inhibitor Programs for Type 2 Diabetes and Obesity

Apply 3-anilino-2-mercaptoquinazolin-4(3H)-one in metabolic disease drug discovery, specifically targeting PTP1B for type 2 diabetes and obesity indications. Class analogs achieve PTP1B IC₅₀ values of 1.50 μg/mL with selectivity over the homologous TCPTP phosphatase of up to 3.0-fold [5]. The 3-anilino substitution provides a modifiable position to enhance this selectivity window further, addressing a key challenge in PTP1B drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-anilino-2-mercaptoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.